molecular formula C16H21N5O B2742932 (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide CAS No. 2411335-13-0

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide

Katalognummer B2742932
CAS-Nummer: 2411335-13-0
Molekulargewicht: 299.378
InChI-Schlüssel: UQOZNOSOTBBSHQ-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, also known as DMABN or JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of cancer. DMABN is a potent and selective inhibitor of the protein kinase CK1α, which plays a key role in regulating the Wnt signaling pathway. The Wnt signaling pathway is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis, and is frequently dysregulated in cancer.

Wirkmechanismus

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide exerts its anti-cancer effects by inhibiting the activity of CK1α, which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway is frequently dysregulated in cancer, and plays a critical role in promoting tumor growth and survival. By inhibiting CK1α, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide blocks the activation of the Wnt signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to downregulate the expression of several key genes involved in the Wnt signaling pathway, including β-catenin and cyclin D1.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide is its high potency and selectivity for CK1α, which allows for the specific targeting of the Wnt signaling pathway in cancer cells. However, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide and its use in cancer therapy. One area of interest is the development of more stable and soluble formulations of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, which would allow for more widespread use in preclinical and clinical studies. Another area of interest is the identification of biomarkers that can predict response to (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide therapy, which would allow for more personalized treatment approaches. Finally, there is also interest in exploring the use of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide in combination with other targeted therapies or immunotherapies, which may enhance its anti-cancer effects.

Synthesemethoden

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide can be synthesized using a multi-step process that involves the coupling of a pyridine derivative with a pyrazole derivative, followed by the addition of a dimethylamino group and a butenamide moiety. The synthesis of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been described in detail in several publications and involves the use of various reagents and catalysts.

Wissenschaftliche Forschungsanwendungen

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments.

Eigenschaften

IUPAC Name

(E)-4-(dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-20(2)9-5-7-15(22)19-16(13-6-4-8-17-10-13)14-11-18-21(3)12-14/h4-8,10-12,16H,9H2,1-3H3,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOZNOSOTBBSHQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.